N-(1,3-benzodioxol-5-ylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine is a compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 310.3 g/mol. The compound is characterized by its unique structural features, which include a benzodioxole moiety and an indole derivative, making it a subject of interest for various scientific applications, particularly in the fields of pharmacology and organic synthesis .
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine can be achieved through several methods, generally involving the reaction of appropriate precursors under controlled conditions. One common approach includes:
N-(1,3-benzodioxol-5-ylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine can participate in various chemical reactions:
These reactions are essential for exploring new derivatives that may enhance its pharmacological properties .
The physical and chemical properties of N-(1,3-benzodioxol-5-ylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine include:
Property | Value |
---|---|
Molecular Weight | 310.3 g/mol |
Purity | Typically ≥ 95% |
Solubility | Soluble in organic solvents (e.g., ethanol, DMSO) |
Melting Point | Not specified |
These properties are crucial for determining the compound's suitability for various applications and its behavior in different environments .
N-(1,3-benzodioxol-5-ylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine has several notable applications:
The 1,3-benzodioxole (methylenedioxyphenyl) system represents a privileged scaffold in neuropharmacology, particularly for agents targeting serotonergic pathways. This motif’s planar aromatic structure facilitates π-stacking interactions with neurotransmitter binding pockets, while its methylenedioxy group (–O–CH₂–O–) provides electron density favorable for hydrogen bonding and cation-π interactions. In the compound N-(1,3-benzodioxol-5-ylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine, the benzodioxolylmethylamine unit serves as a critical pharmacophoric element derived from established neuroactive agents [5] [8].
Structurally analogous benzodioxole derivatives demonstrate potent agonist activity at serotonin receptors. MKC-242 (5-{3-[((2S)-1,4-benzodioxan-2-ylmethyl)amino]propoxy}-1,3-benzodioxole HCl) exemplifies this principle, exhibiting sub-nanomolar affinity (Kᵢ = 0.35 nM) for 5-HT₁ₐ receptors and moderate affinity for α₁-adrenoceptors (Kᵢ = 21 nM), with negligible activity at other neurotransmitter recognition sites [2] [6]. The molecule’s in vivo efficacy manifests through presynaptic 5-HT₁ₐ receptor-mediated responses (decreased serotonin turnover/release) and postsynaptic effects (hypothermia, corticosterone elevation). Notably, MKC-242 functions as a full agonist at presynaptic receptors but a partial agonist postsynaptically—a functional selectivity attributed to its benzodioxole-containing pharmacophore [6].
The benzodioxolylmethylamine component’s versatility extends to molecular hybridization strategies. Its secondary amine enables linker attachment for dimeric/multitarget ligands, while the methylene bridge (–CH₂–) between the benzodioxole and amine nitrogen enhances conformational flexibility—critical for optimal receptor fit. This design principle is evident in simpler analogues like (1,3-benzodioxol-5-ylmethyl)(3-methylbenzyl)amine, where the benzylamine modification retains receptor engagement capacity [5].
Table 1: Neuropharmacological Profile of Benzodioxole-Containing Ligands
Compound | Primary Target | Affinity (Kᵢ) | Functional Activity |
---|---|---|---|
MKC-242 [2] [6] | 5-HT₁ₐ receptor | 0.35 nM | Full presynaptic agonist / Partial postsynaptic agonist |
5-MeO-DIPT [7] | SERT / 5-HT₁ₐ | SERT inhibition / 5-HT₁ₐ agonist | Dual reuptake inhibition & autoreceptor agonism |
Benzodioxolylmethylamine scaffold [5] [8] | Serotonergic systems | Variable | Framework for receptor engagement |
The 5-methoxyindole moiety constitutes the second critical pharmacophore within this hybrid structure, serving as a bioisostere of endogenous serotonin (5-hydroxytryptamine). Indole derivatives intrinsically mimic tryptamine’s planar heterocyclic architecture, enabling optimal insertion into orthosteric binding sites of serotonin receptors and transporters [9]. The 5-methoxy substitution (–OCH₃) profoundly influences receptor affinity and functional activity:
Functional studies on 5-methoxyindole derivatives reveal complex receptor interactions. 5-MeO-DIPT (5-Methoxy-N,N-diisopropyltryptamine) exemplifies this complexity: it binds SERT (serotonin transporter) with reuptake inhibition potential while simultaneously acting as a potent 5-HT₁ₐ agonist [7]. In vivo microdialysis demonstrated that 5-MeO-DIPT decreases extracellular 5-HT in striatum via 5-HT₁ₐ autoreceptor activation, yet this effect is abolished by SERT knockout or 5-HT₁ₐ antagonism—confirming dual pharmacologic actions inherent to the 5-methoxyindole pharmacophore [7].
Specific modifications at the indole 3-position significantly modulate functional outcomes. 5-Methoxyindole-3-carboxaldehyde derivatives exhibit agonist activity at 5-HT₄ receptors, influencing gastrointestinal motility and cognitive pathways [3]. When the 3-position bears an aminomethyl arm (–CH₂NH–), as in the subject compound, it enables molecular hybridization while preserving the indole ring’s capacity for hydrogen bonding via the pyrrolic NH. This design conserves the indole scaffold’s intrinsic "messaging" function within hybrid molecules targeting multiple serotonergic nodes [9].
The molecular architecture of N-(1,3-benzodioxol-5-ylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine epitomizes the "linking" strategy in multitarget-directed ligand (MTDL) design. This approach conjugates two pharmacophoric units (benzodioxolylmethylamine + 5-methoxyindolylmethylamine) via a flexible tertiary amine linker, creating a single chemical entity capable of simultaneous engagement with complementary biological targets [4]. The rational design elements include:
Synergistic Target Engagement: Benzodioxole and 5-methoxyindole pharmacophores independently target serotonergic subsystems—benzodioxoles favor 5-HT₁ₐ affinity, while 5-methoxyindoles modulate SERT and 5-HT₄ receptors. Their covalent integration creates potential for pharmacodynamic synergy, enhancing overall modulation of serotonin signaling cascades [2] [3] [7].
Linker Optimization: The central tertiary amine (–N(CH₂Ar₁)(CH₂Ar₂)) serves dual roles:
Conformational Plasticity: Rotatable bonds within the –CH₂–N–CH₂– linker enable adaptive folding upon receptor binding, reducing entropic penalties. This flexibility is crucial given the divergent binding modes required for 5-HT receptor subtypes versus transporters [4].
MTDL Design Efficiency: Compared to fused/merged scaffolds requiring extensive medicinal chemistry optimization, this dual-arm architecture permits modular synthesis and structure-activity relationship (SAR) refinement of each pharmacophore independently. Modifications can be introduced at three sites: (A) benzodioxole ring substitution, (B) indole ring substitution, (C) linker length/rigidity [4] [10].
Table 2: Structural and Functional Attributes of the Dual-Pharmacophore Design
Structural Element | Molecular Features | Target Engagement Rationale |
---|---|---|
1,3-Benzodioxol-5-ylmethyl | Planar aromatic + methylenedioxy electron-rich system | High-affinity 5-HT₁ₐ binding via π-stacking and H-bonding |
5-Methoxy-1H-indol-3-ylmethyl | Bioisostere of serotonin with 5-methoxy substitution | SERT inhibition / 5-HT₄ agonism / 5-HT₁ₐ modulation |
Tertiary amine linker | –CH₂–N–CH₂– with protonatable nitrogen | Membrane permeability + ionic receptor interactions |
This MTDL strategy aligns with emerging trends in neurodegenerative and neuropsychiatric drug discovery. For example, memantine-galantamine hybrids for Alzheimer’s disease link an NMDA antagonist (memantine) with an AChE inhibitor (galantamine) via alkyl spacers—validating the clinical potential of dual-pharmacophore conjugates [4]. The subject compound’s molecular weight (310.35 g/mol) and calculated lipophilicity (cLogP ~2.8–3.2) remain within drug-like space, supporting potential blood-brain barrier permeability essential for central nervous system activity [1] [4].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: